

# synthesis of 2-Methoxy-4,6-dimethylpyrimidin-5-OL from acetylacetone

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## Compound of Interest

Compound Name: 2-Methoxy-4,6-dimethylpyrimidin-5-OL

Cat. No.: B1609638

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## Application Note & Protocol

### Abstract

This document provides a comprehensive guide for the multi-step synthesis of **2-Methoxy-4,6-dimethylpyrimidin-5-ol**, a valuable heterocyclic building block, commencing from the readily available precursor, acetylacetone. The synthetic strategy is designed for robustness and scalability, addressing common challenges in pyrimidine chemistry. The protocol is divided into two primary stages: first, the construction of the 2-methoxy-4,6-dimethylpyrimidine core, and second, the regioselective functionalization at the C-5 position to introduce the hydroxyl group. This note details the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations, intended for researchers in organic synthesis and medicinal chemistry.

## Introduction and Synthetic Strategy

Pyrimidine scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The target molecule, **2-Methoxy-4,6-dimethylpyrimidin-5-ol**, incorporates key functional groups that make it an attractive intermediate for further elaboration. Specifically, the C-5 hydroxyl group offers a reactive handle for derivatization, while the methoxy and methyl groups modulate the electronic properties and steric profile of the molecule.

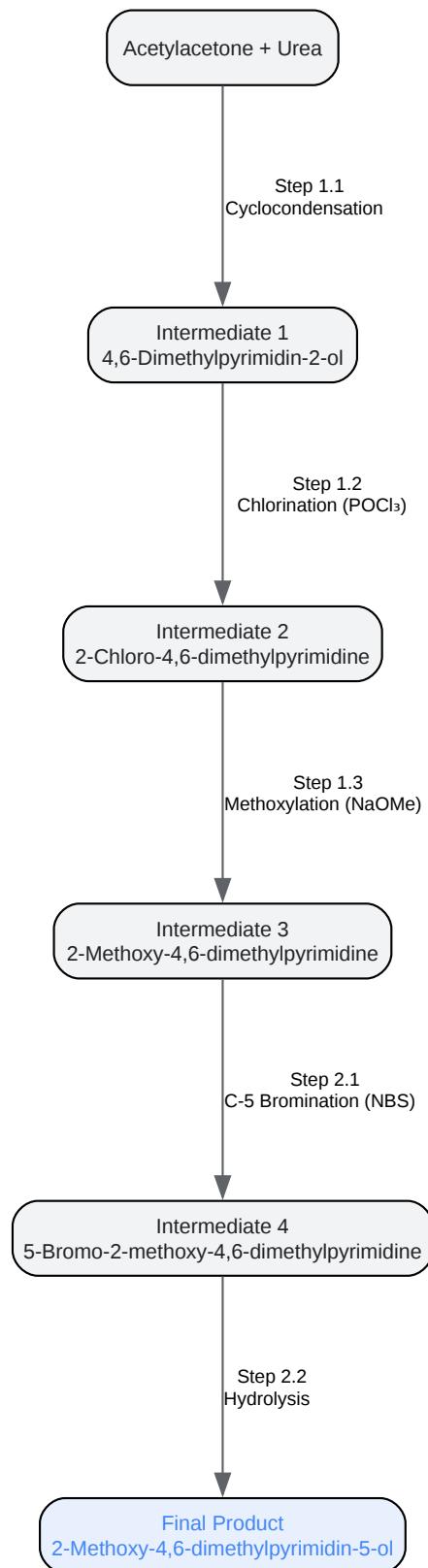
A direct, single-step synthesis of this target from acetylacetone is not feasible due to the challenge of concurrently forming the pyrimidine ring and functionalizing the C-5 position. Therefore, a logical and efficient multi-step pathway has been devised. The overall strategy involves:

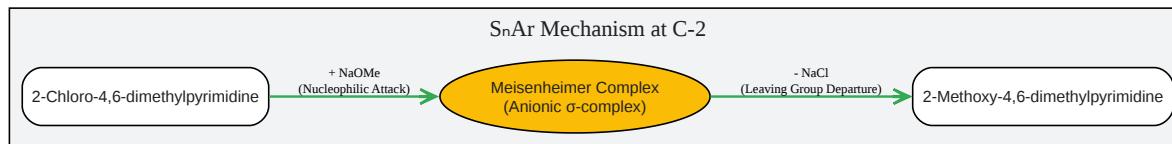
- Cyclocondensation: Formation of the pyrimidine ring by reacting acetylacetone with urea.
- Functional Group Interconversion: Conversion of the resulting pyrimidone to a more reactive intermediate.
- Nucleophilic Aromatic Substitution (SNAr): Installation of the C-2 methoxy group.
- Electrophilic Aromatic Substitution and Hydrolysis: Introduction of the C-5 hydroxyl group via a two-step functionalization sequence.

This approach leverages fundamental and well-established reactions in heterocyclic chemistry, ensuring a reliable and reproducible synthesis.

## Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, proceeding through key intermediates from acetylacetone to the final product.



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